molecular formula C23H28N6O2 B2600550 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(3-methoxybenzyl)-4-piperidinecarboxamide CAS No. 1251577-17-9

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(3-methoxybenzyl)-4-piperidinecarboxamide

Cat. No.: B2600550
CAS No.: 1251577-17-9
M. Wt: 420.517
InChI Key: FDPPQZYJUPMCGK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperidine ring, and a carboxamide group. Pyrazole rings are often found in various pharmaceuticals due to their diverse biological activities . Pyrimidines are also important in many biological compounds, such as the nucleic acids DNA and RNA.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • The compound's derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Research conducted by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds, including those similar in structure to the specified compound, demonstrating significant cyclooxygenase-2 (COX-2) inhibition and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity and Cancer Research

  • Compounds with structures related to the specified compound have been studied for their cytotoxic effects. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Antiviral Research

  • Research into the compound's analogs has shown promise in the field of antiviral medicine. Romero et al. (1994) explored analogs of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, finding them effective as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the HIV replication process (Romero et al., 1994).

Antituberculosis Agents

  • Derivatives of the specified compound have been evaluated for their effectiveness against tuberculosis. Jeankumar et al. (2013) designed and synthesized compounds showing significant activity against Mycobacterium tuberculosis, pointing to potential applications in treating this infectious disease (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-16-13-17(2)29(27-16)21-7-10-24-23(26-21)28-11-8-19(9-12-28)22(30)25-15-18-5-4-6-20(14-18)31-3/h4-7,10,13-14,19H,8-9,11-12,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPPQZYJUPMCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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